Cas no 808769-20-2 (3'-(Aminomethyl)biphenyl-4-ol)

3'-(Aminomethyl)biphenyl-4-ol structure
3'-(Aminomethyl)biphenyl-4-ol structure
Product name:3'-(Aminomethyl)biphenyl-4-ol
CAS No:808769-20-2
MF:C13H13NO
MW:199.24842
CID:827516
PubChem ID:56840274

3'-(Aminomethyl)biphenyl-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3'-(Aminomethyl)biphenyl-4-ol
    • 3-(AMINOMETHYL)BIPHENYL-4-OL
    • 3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol
    • NCGC00373925-01
    • SCHEMBL2449967
    • 808769-20-2
    • Inchi: InChI=1S/C13H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H,9,14H2
    • InChI Key: AMPBOCAQBJUJBP-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN

Computed Properties

  • Exact Mass: 199.099714038g/mol
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.150

3'-(Aminomethyl)biphenyl-4-ol Related Literature

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